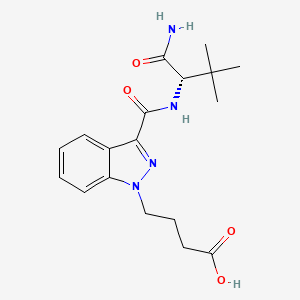

ADB-4-Carboxy-BUTINACA

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N4O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid |

InChI |

InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m1/s1 |

InChI Key |

IXWOIEDYLLODPX-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Precursor Analysis

Established Synthetic Routes for ADB-BUTINACA

The creation of ADB-BUTINACA can be accomplished through conventional organic chemistry techniques, though recent trends indicate a shift towards simplified, final-step syntheses by end-users.

Traditional synthesis of indazole-based synthetic cannabinoids like ADB-BUTINACA typically involves a multi-step process. Published procedures describe a straightforward, three-step synthesis starting from methyl indazole-3-carboxylate who.int. A common pathway for indazole derivatives involves an initial alkylation of the indazole core to add the "tail" (the butyl group in this case), followed by hydrolysis of the methyl ester to a carboxylic acid. The final step is an amide coupling reaction with the appropriate amino acid derivative, L-tert-leucinamide, to form the final ADB-BUTINACA molecule nih.gov.

However, a more recent and concerning trend is the emergence of a new production route that simplifies the final stage of synthesis cfsre.orgresearchgate.net. This method involves converting unscheduled "tail-less" precursors into the desired controlled substance via a one-step synthesis cfsre.orgresearchgate.net. This approach has been identified in clandestine laboratory settings and is facilitated by the availability of DIY semi-finished kits which provide non-regulated precursors to end-users cfsre.orgresearchgate.netcaymanchem.com.

The core of ADB-BUTINACA synthesis lies in the formation of an amide bond between the indazole-3-carboxylic acid core and the L-tert-leucinamide "head" group. This is a standard reaction in organic chemistry, often facilitated by coupling agents.

A common strategy for this amide coupling involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine of L-tert-leucinamide to form the stable amide linkage. A base, such as triethylamine, is typically added to neutralize the hydrochloride salt of the aminamide and to facilitate the reaction bbgate.com. The synthesis of related compounds starts with a suitable solvent like dichloromethane (B109758) (DCM) bbgate.com.

| Reagent/Chemical Class | Specific Example(s) | Role in Synthesis |

| Starting Material (Core) | Methyl 1-butyl-1H-indazole-3-carboxylate | The foundational indazole structure. |

| Starting Material (Head) | L-tert-leucinamide hydrochloride | Provides the amino acid amide portion of the final molecule. bbgate.com |

| Coupling Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) | Activate the carboxylic acid for amide bond formation. nih.govbbgate.com |

| Base | Triethylamine (TEA) | Neutralizes acid byproducts and facilitates the coupling reaction. bbgate.com |

| Solvent | Dichloromethane (DCM) | Provides a medium for the reaction to occur. bbgate.com |

| Precursor (for one-step) | ADB-INACA | A "tail-less" intermediate that is alkylated in the final step. cfsre.orgresearchgate.netcaymanchem.com |

This table is interactive. Click on the headers to sort.

While the chemical procedures are described as straightforward, they are not without significant requirements. The controlled synthesis of ADB-BUTINACA necessitates the equipment and environment of a chemical synthetic laboratory who.int. This includes appropriate glassware, heating and stirring apparatus, ventilation such as fume hoods, and access to the requisite chemical reagents and solvents. Furthermore, the process requires personnel with the proper qualifications and expertise in synthetic organic chemistry to handle the reagents safely and execute the reactions effectively who.int.

Identification and Characterization of Synthetic Precursors

The shift in synthesis strategy has brought specific chemical precursors to the forefront, creating new challenges for forensic and analytical laboratories.

ADB-INACA has been identified as a key "tail-less" precursor and penultimate synthetic intermediate for ADB-BUTINACA caymanchem.comcfsre.org. This compound contains the core indazole-3-carboxamide structure linked to the L-tert-leucinamide head group but lacks the N-butyl "tail." Its emergence is a direct consequence of attempts to circumvent synthetic cannabinoid bans, as precursors like ADB-INACA may not be scheduled substances caymanchem.comcfsre.org. The final conversion to the controlled substance, ADB-BUTINACA, is achieved through a one-step alkylation reaction to add the butyl group cfsre.orgresearchgate.net. The presence of ADB-INACA alongside ADB-BUTINACA in seized samples is now a common finding, indicating an incomplete final reaction step cfsre.orgresearchgate.netcaymanchem.com.

A significant analytical challenge has arisen from the structural similarity between ADB-BUTINACA and its precursor, ADB-INACA caymanchem.com. In forensic casework, the two compounds have been found to coelute when using traditional gas chromatography-mass spectrometry (GC-MS) methods caymanchem.comcaymanchem.com. This coelution poses several problems:

Misidentification: The combined mass spectrum of the two coeluting compounds can be misinterpreted as a new, unknown substance, complicating forensic analysis caymanchem.com.

Inaccurate Quantification: The inability to resolve the two substances distorts the quantitative analysis of ADB-BUTINACA in a given sample caymanchem.com.

Failure to Positively Identify: The presence of a DEA Schedule I substance (ADB-BUTINACA) may be missed if the data is obscured by the coeluting precursor caymanchem.com.

To address this, specific analytical methods have been developed. An application note details a new GC method using a DB-35MS column (or equivalent) that provides baseline separation of the two species, allowing for their distinct identification and accurate reporting caymanchem.com.

| Challenge | Description | Analytical Solution |

| Coelution | ADB-BUTINACA and its precursor ADB-INACA do not separate using traditional GC-MS columns. caymanchem.com | Use of specialized GC columns, such as a DB-35MS, to achieve baseline separation. caymanchem.com |

| Misinterpretation | The combined mass spectrum of the coeluting compounds may be mistaken for a new unknown substance. caymanchem.com | Method development to resolve the two compounds prior to mass analysis, ensuring distinct spectra are obtained. caymanchem.com |

| Quantification Issues | The amount of ADB-BUTINACA is distorted when testing methods cannot resolve it from the precursor. caymanchem.com | A robust and reliable GC method that separates the compounds allows for accurate quantification of the controlled substance. caymanchem.com |

This table is interactive. Click on the headers to sort.

Examination of "Do-It-Yourself" (DIY) Semi-Finished Precursor Kits in Illicit Supply

A significant trend in the illicit synthesis of synthetic cannabinoid receptor agonists (SCRAs) is the emergence of "Do-It-Yourself" (DIY) or "semi-finished" precursor kits. vican.nocfsre.org These kits represent a strategy to circumvent national and international regulations and bans on specific controlled substances. cfsre.orgcaymanchem.com They typically contain a non-controlled precursor compound, which can be converted into a potent, controlled SCRA in a single chemical step. vican.no This allows for the continued presence of potent SCRAs that were prevalent prior to legislative bans. vican.no

Forensic analysis of materials produced from these kits is often complicated. For instance, mixtures of the precursor ADB-INACA and the final product ADB-BUTINACA have been identified in seizures from the US in 2023 and 2024. vican.no A clandestine production site discovered in Switzerland, which utilized an industrial kitchen pot, tested positive for ADB-BUTINACA and a synthesis recipe was recovered. vican.no The analysis of such mixtures presents challenges for forensic chemists, as the precursor and the final product can coelute in traditional gas chromatography-mass spectrometry (GC-MS) methods, potentially leading to misidentification or distorted quantification. caymanchem.comcaymanchem.com

The precursors themselves generally exhibit much lower potency at the cannabinoid 1 (CB1) receptor compared to the final products. vican.nocfsre.org For example, the precursor MDMB-INACA has a significantly higher EC50 value (indicating lower potency) than its final product MDMB-4en-PINACA. vican.no This highlights the public health threat posed by these kits, as they provide an indirect route to producing highly potent, and often scheduled, compounds. cfsre.org

Table 1: Examples of Precursors and Final Products Found in Illicit Supply

| Precursor | Final Product(s) | Year of Detection (Mixture) | Location of Seizure |

| ADB-INACA | ADB-BUTINACA | 2023/2024 | United States |

| MDMB-INACA | MDMB-4en-PINACA | 2023 | Scottish Prisons |

| MDMB-INACA | MDMB-BUTINACA | 2023 | Scottish Prisons |

| 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone | JWH 203 | 2023 | Russian Federation |

This table is generated based on data from multiple sources. vican.nocaymanchem.com

Proactive Synthesis of Reference Materials for Research and Forensics

The rapid and continuous emergence of new psychoactive substances (NPS), including synthetic cannabinoids like ADB-BUTINACA, presents a significant challenge for forensic and research laboratories. nih.govcaymanchem.com The reliable identification and quantification of these novel compounds and their metabolites depend on the availability of properly certified reference materials. nih.gov Historically, the production of reference standards was a relatively slow process, but the current pace of NPS evolution necessitates new strategies from reference material suppliers. nih.gov

Proactive synthesis programs have become a crucial tool in this landscape. nih.gov These initiatives involve the synthesis of anticipated or newly emerging NPS and their metabolites before they are widely detected in forensic casework. nih.gov This approach allows toxicology and crime laboratories to be prepared for the identification of these new threats. nih.gov For example, proactive reference standard generation and toxicological screening facilitated the recent detection of two new SCRAs, AB-4CN-BUTICA and MMB-4CN-BUTINACA, in Alabama. nih.gov

The synthesis of reference materials often involves production from first principles, which can present significant difficulties, including complex synthetic routes and the need to handle controlled substances. nih.gov The synthesis of ADB-BUTINACA is described as a straightforward, three-step process starting from methyl indazole-3-carboxylate, using readily available and inexpensive reagents. who.int However, it still requires the resources of a synthetic chemistry laboratory and skilled personnel. who.int

Certified reference materials for ADB-BUTINACA and some of its key metabolites, such as ADB-BUTINACA N-butanoic acid and ADB-BUTINACA N-(4-hydroxybutyl), are commercially available. who.int These standards are essential for the validation of analytical methods used in clinical and forensic investigations. who.int The characterization of these reference standards involves a suite of analytical techniques to confirm their structure and purity, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) who.int

Mass Spectrometry (MS) who.int

Gas Chromatography (GC) who.int

Liquid Chromatography (LC) who.int

Infrared (IR) Spectroscopy who.int

The development of these reference materials is not only critical for identifying parent compounds but also for studying their metabolism. For instance, a study on the metabolism of ADB-BUTINACA used human hepatocytes to identify 21 metabolites in vitro, 14 of which were then detected in authentic forensic case samples. nih.govresearchgate.net This type of research, enabled by the availability of reference standards, helps identify characteristic biomarkers for targeted analytical screening methods, thereby improving the ability to track the prevalence of use. diva-portal.org

Table 2: Analytical Techniques for Characterization of ADB-BUTINACA Reference Materials

| Analytical Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for identification. |

| Gas Chromatography (GC) | Separation and analysis of volatile compounds. |

| Liquid Chromatography (LC) | Separation, identification, and quantification of compounds. |

| Infrared (IR) Spectroscopy | Identification of functional groups within the molecule. |

This table is based on information regarding the analytical identification of ADB-BUTINACA. who.int

Based on a comprehensive review of available scientific literature, there is no specific pharmacological data for the compound "ADB-4-Carboxy-BUTINACA."

Searches for "this compound" and its chemical synonym, 4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid, did not yield any studies detailing its in vitro interactions with cannabinoid receptors (CB1 and CB2). This compound is recognized as a metabolite of the synthetic cannabinoid ADB-BUTINACA, formed by the oxidation of the N-butyl side chain to a carboxylic acid. xml-journal.netcymitquimica.com

While extensive research has been conducted on the metabolism of ADB-BUTINACA, identifying various metabolites including hydroxylated and dihydrodiol products, the subsequent pharmacological characterization of these individual metabolites, including this compound, has not been published. xml-journal.netnih.govresearchgate.netnih.govoup.com The existing literature focuses on the pharmacological profile of the parent compound, ADB-BUTINACA.

Therefore, it is not possible to provide the requested article with the specified outline, as the necessary data on cannabinoid receptor binding affinities and functional efficacy for this compound are not available in the current body of scientific research.

Pharmacological Characterization: in Vitro Receptor Interactions

Agonist Activity and Functional Efficacy

Half-Maximal Effective Concentration (EC₅₀) and Maximal Efficacy (Eₘₐₓ) Determinations Across Assays

ADB-BUTINACA has been demonstrated to be a potent and full agonist at both the CB₁ and CB₂ cannabinoid receptors in various in vitro assays. who.int The half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) values can vary depending on the specific assay and the reference agonist used for comparison (e.g., CP55,940 or JWH-018). who.int

In a fluorescence-based membrane potential assay using AtT20 cells, ADB-BUTINACA displayed an EC₅₀ of 0.67 nM at the CB₁ receptor and 4.1 nM at the CB₂ receptor, with Eₘₐₓ values of 113% and 101% respectively, relative to the reference agonist CP55,940. who.int Another study using a similar assay reported a slightly different potency at the CB₁ receptor, with an EC₅₀ of 6.36 nM, but a significantly higher efficacy (Eₘₐₓ of 290%) when compared to JWH-018. who.int In a β-arrestin 2 recruitment assay, which measures a different signaling pathway, ADB-BUTINACA showed an EC₅₀ of 19 nM at CB₁ and 1.79 nM at CB₂, with a very high relative efficacy of 728% at the CB₁ receptor compared to CP55,940. who.int Further studies have reported EC₅₀ values of 11.5 nM and 11.6 nM for ADB-BUTINACA in assays measuring calcium flux and other functional outcomes. who.intresearchgate.net

Interactive Table 1: In Vitro Functional Activity of ADB-BUTINACA at Cannabinoid Receptors

| Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Control) | Control Compound | Citation |

|---|---|---|---|---|---|

| Membrane Potential | CB₁ | 0.67 | 113% | CP55,940 | who.int |

| Membrane Potential | CB₂ | 4.1 | 101% | CP55,940 | who.int |

| Membrane Potential | CB₁ | 6.36 | 290% | JWH-018 | who.int |

| β-arrestin 2 Recruitment | CB₁ | 19 | 728% | CP55,940 | who.int |

| β-arrestin 2 Recruitment | CB₂ | 1.79 | 83% | CP55,940 | who.int |

| Calcium Flux | CB₁ | 11.6 | Not Reported | Not Reported | who.int |

| Functional Assay | CB₁ | 11.5 | Not Reported | Not Reported | researchgate.netresearchgate.net |

Structure-Activity Relationships (SAR) for Cannabinoid Receptor Modulation

Influence of Amino Acid Side-Chains on Binding and Functional Potency

The amino acid-derived "head group" is a critical component of many modern synthetic cannabinoids, significantly influencing their interaction with cannabinoid receptors. Systematic studies comparing analogues of ADB-BUTINACA, which features a tert-leucinamide head group (ADB-), with compounds containing valinamide (B3267577) (AB-) and phenylalaninamide (APP-) head groups reveal clear structure-activity relationships (SARs). rsc.org

For a given core structure (e.g., indazole-3-carboxamide), the data consistently show that the bulky tert-leucinamide of the ADB- series results in higher binding affinity and functional potency compared to the valinamide and phenylalaninamide analogues. rsc.org The general trend for both CB₁ and CB₂ receptor affinity and potency is: tert-leucinamide (ADB-) > valinamide (AB-) > phenylalaninamide (APP-). rsc.org For instance, in the indazole series, ADB-BUTINACA (a tert-leucinamide) is a more potent agonist than its valinamide counterpart (AB-BUTINACA), which is, in turn, significantly more potent than the phenylalaninamide version (APP-BUTINACA). rsc.org The latter often shows poor activity at the CB₁ receptor. rsc.org

Interactive Table 2: Influence of Amino Acid Head Group on CB₁ Receptor Potency (Indazole Core)

| Compound | Head Group | Amino Acid | EC₅₀ (nM) at CB₁ | Relative Potency | Citation |

|---|---|---|---|---|---|

| ADB-BUTINACA (13) | ADB- | tert-Leucinamide | 19 | High | rsc.org |

| AB-BUTINACA (12) | AB- | Valinamide | >100 (low µM range) | Moderate | rsc.org |

| APP-BUTINACA (14) | APP- | Phenylalaninamide | >100,000 (inactive) | Very Low / Inactive | rsc.org |

Comparative Analysis of Core Structures (e.g., Indazole, Indole (B1671886), 7-Azaindole)

The heterocyclic core structure is fundamental to the pharmacological profile of these synthetic cannabinoids. ADB-BUTINACA is an indazole-3-carboxamide. Comparative analyses with analogues featuring indole-3-carboxamide or 7-azaindole-3-carboxamide cores demonstrate that the indazole moiety generally confers the highest affinity and potency, particularly at the CB₁ receptor. rsc.orgnih.gov

The established SAR trend for core structures, when keeping the amino acid head group and tail substituent constant, is typically: indazole > indole > 7-azaindole (B17877). rsc.org For example, within the ADB- series, the indazole version (ADB-BUTINACA) has a higher binding affinity at CB₁ than the corresponding indole (ADB-BUTICA) and significantly higher affinity than the 7-azaindole analogues (ADB-BUT7AICA). rsc.org This trend is also reflected in functional potency, where the indazole core was found to be necessary to produce the sub-nanomolar potency observed in some highly active compounds. nih.gov While this trend holds for the CB₂ receptor, the differentiation between the core structures can be less pronounced. nih.gov

Interactive Table 3: Comparative CB₁ Binding Affinity of Core Structures (ADB- Head Group)

| Compound | Core Structure | Tail Group | Kᵢ (nM) at CB₁ | Relative Affinity | Citation |

|---|---|---|---|---|---|

| ADB-BUTINACA (13) | Indazole | n-butyl | 0.299 | High | rsc.org |

| ADB-BUTICA (10) | Indole | n-butyl | 1.34 | High | rsc.org |

| ADB-BUT7AICA (16) | 7-Azaindole | n-butyl | 145 | Low | rsc.org |

Impact of Tail Substituents and Other Structural Modifications on Receptor Affinity and Efficacy

The "tail" substituent, an alkyl or substituted alkyl chain attached to the nitrogen of the heterocyclic core, plays a crucial role in modulating receptor affinity and efficacy by interacting with a hydrophobic pocket of the cannabinoid receptors. rsc.org In ADB-BUTINACA, this is an n-butyl group.

Studies comparing the n-butyl tail to other substituents have revealed several SAR trends. For instance, increasing the alkyl chain length from n-butyl to n-pentyl can increase hydrophobic interactions and thereby enhance binding affinity. rsc.org This is observed when comparing the n-butyl-7-azaindoles with the n-pentyl-7-azaindoles, where the latter show higher affinity. rsc.org

The introduction of different functional groups on the tail also has a significant impact. A comparative study of compounds with a 4-cyanobutyl tail versus a 4-fluorobutyl tail showed that the effect on potency was not always straightforward. nih.gov While both substituents produced highly potent ligands, the 4-fluorobutyl derivatives were generally equal or better ligands at the CB₂ receptor. nih.gov In silico docking suggested that the rigidity of the 4-cyanobutyl tail could be detrimental to affinity at the CB₂ receptor. nih.gov Another study found that replacing a bromine atom on the tail with a fluorine atom resulted in increased potency and efficacy at both CB₁ and CB₂ receptors. researchgate.net

Interactive Table 4: Impact of Tail Substituent on Cannabinoid Receptor Activity

| Compound | Core | Head Group | Tail Group | Key Finding | Citation |

|---|---|---|---|---|---|

| ADB-BUTINACA | Indazole | ADB | n-butyl | Potent CB₁/CB₂ agonist. | rsc.org |

| ADB-P7AICA (19) | 7-Azaindole | ADB | n-pentyl | Higher affinity than n-butyl counterpart (ADB-BUT7AICA). | rsc.org |

| MDMB-4F-BUTINACA | Indazole | MDMB | 4-fluorobutyl | Potent CB₁/CB₂ agonist; generally higher affinity at CB₂ vs cyano. | nih.gov |

| MMB-4CN-BUTINACA | Indazole | MMB | 4-cyanobutyl | Potent CB₁/CB₂ agonist; rigidity may be detrimental to CB₂ affinity. | nih.gov |

| ADB-5'F-BUTINACA | Indazole | ADB | 5-fluorobutyl | More potent than the 5-bromobutyl analogue. | researchgate.net |

Metabolism and Biotransformation Pathways

In Vitro Metabolic Profiling Studies

The in vitro metabolism of ADB-BUTINACA has been extensively investigated using human liver microsomes (HLM) and pooled human hepatocytes (HHeps). diva-portal.orgresearchgate.netnih.gov These systems are crucial for identifying the metabolic pathways of new psychoactive substances. nih.gov

Incubation of ADB-BUTINACA with HHeps has led to the identification of numerous metabolites. In one study, 21 metabolites were identified after a 5-hour incubation, with 14 of these also being detected in authentic case samples. nih.govdundee.ac.ukdundee.ac.uk Another study identified 15 metabolites of ADB-BUTINACA using HLM. researchgate.net These studies allow for the characterization of both Phase I and Phase II metabolic reactions. Similarly, the related compound ADB-4en-PINACA was incubated with HHeps, resulting in the identification of 11 metabolites. researchgate.netnih.gov

The use of high-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and UHPLC-QE Orbitrap MS, is essential for the structural elucidation of the metabolites formed in these in vitro systems. nih.govnih.gov

Phase I metabolism of ADB-BUTINACA involves several key biotransformation reactions that modify its chemical structure. These reactions primarily serve to increase the polarity of the compound, facilitating its subsequent excretion.

Hydroxylation is a major metabolic pathway for ADB-BUTINACA. nih.gov Studies have identified multiple monohydroxylated metabolites. These hydroxylations occur at various positions on the molecule, including the n-butyl tail and the indazole ring. researchgate.netdundee.ac.uk For instance, metabolites B9 (mono-hydroxylation on the n-butyl tail) and B16 (mono-hydroxylation on the indazole ring) have been identified as significant metabolites. nih.govdundee.ac.ukdundee.ac.uk In fact, five different monohydroxylated metabolites on the n-butyl tail have been observed. dundee.ac.uk Three major monohydroxylated metabolites, M6, M12, and M14, were generated in situ and showed greater metabolic stability than the parent compound. researchgate.netforensicsindia.com

For the related compound ADB-4en-PINACA, hydroxylation on the linked head group (metabolite E7) was found to be one of the most abundant metabolic pathways in vitro. researchgate.netnih.govdundee.ac.uk

Table 1: Major Hydroxylation Metabolites of ADB-BUTINACA

| Metabolite ID | Position of Hydroxylation | Reference |

|---|---|---|

| B9 | n-butyl tail | nih.govdundee.ac.ukdundee.ac.uk |

| B16 | Indazole ring | researchgate.netnih.govdundee.ac.ukdundee.ac.uk |

| M6 | Not specified | researchgate.netforensicsindia.com |

| M12 | Not specified | researchgate.netforensicsindia.com |

| M14 | Not specified | researchgate.netforensicsindia.com |

N-debutylation, the removal of the n-butyl group from the indazole nitrogen, is another identified Phase I metabolic pathway for ADB-BUTINACA. researchgate.net The product of N-debutylation has been detected in post-mortem blood and liver samples, indicating this is a relevant metabolic route in vivo as well. researchgate.net

Dihydrodiol formation is a significant metabolic pathway, particularly for synthetic cannabinoids containing an alkene moiety in their structure, such as ADB-4en-PINACA. nih.gov This process involves the oxidation of a double bond to form a diol. For ADB-4en-PINACA, the dihydrodiol metabolite (E3), formed on the pentenyl tail, is one of the most abundant metabolites observed in vitro. researchgate.netnih.govdundee.ac.uk In the case of ADB-BUTINACA, a dihydrodiol metabolite (B4) formed on the indazole core has also been identified as a major metabolite in HHeps incubations. researchgate.netdundee.ac.uk The formation of dihydrodiols is a common biotransformation that proceeds via an epoxide intermediate. diva-portal.org

Table 2: Dihydrodiol Metabolites

| Parent Compound | Metabolite ID | Location of Dihydrodiol Formation | Reference |

|---|---|---|---|

| ADB-BUTINACA | B4 | Indazole core | researchgate.netdundee.ac.uk |

| ADB-4en-PINACA | E3 | Pentenyl tail | researchgate.netnih.govdundee.ac.uk |

Oxidative deamination has been identified as a key biotransformation for ADB-BUTINACA. researchgate.netforensicsindia.com This metabolic reaction involves the removal of an amino group and its replacement with a carbonyl group. One of the four main urinary biomarker metabolites identified for ADB-BUTINACA is an oxidative deaminated metabolite (M15). forensicsindia.com

Elucidation of Phase I Biotransformations

Ketone and Carboxylic Acid Formation

The formation of ketone and carboxylic acid metabolites is a notable aspect of ADB-BUTINACA's biotransformation. These reactions typically follow initial hydroxylation events. For instance, the hydroxylation of the n-butyl side chain can be further oxidized to form a ketone. nih.govxml-journal.net Similarly, more extensive oxidation can lead to the formation of carboxylic acid metabolites. nih.govnih.govfhnw.ch Studies have identified metabolites where the terminal methyl group of the tert-butyl moiety is oxidized to a carboxylic acid. nih.gov This process of dehydrogenation and subsequent oxidation to a ketone and then a carboxylate is a recognized metabolic route. nih.gov

In studies using human hepatocytes, ketone formation has been observed, often following mono-hydroxylation. researchgate.net The formation of these oxidized metabolites, including carboxylic acids, is a critical part of the phase I metabolic profile of ADB-BUTINACA. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Metabolic Clearance (e.g., CYP2C19, CYP3A4, CYP3A5)

The cytochrome P450 (CYP) enzyme system plays a central role in the metabolic clearance of ADB-BUTINACA. Reaction phenotyping studies have definitively established that the compound is rapidly eliminated primarily through the actions of CYP2C19, CYP3A4, and CYP3A5. researchgate.netresearchgate.netnih.gov These enzymes are responsible for the initial and major metabolic transformations of the parent compound. researchgate.netnih.gov

Identification and Validation of Specific Metabolites as Biomarkers

The identification of specific and stable metabolites is essential for the reliable detection of ADB-BUTINACA consumption. Research has focused on analyzing blood and urine samples to recommend the most appropriate biomarkers.

Recommended Metabolite Biomarkers for Blood Analysis

For blood analysis, a combination of the parent compound and specific hydroxylated metabolites is recommended for accurate detection. nih.govdrugsandalcohol.iemmu.ac.uk Key biomarkers include:

ADB-BUTINACA (parent drug): Its presence, although often at low concentrations due to rapid metabolism, is a direct indicator of use. nih.govdrugsandalcohol.iemmu.ac.uk

Mono-hydroxylated metabolites: Specifically, metabolites hydroxylated on the n-butyl tail (B9) and the indazole ring (B16) have been identified as reliable biomarkers in blood. nih.govdrugsandalcohol.iemmu.ac.ukresearchgate.netmmu.ac.uk

These recommendations are based on studies involving the incubation of ADB-BUTINACA with human hepatocytes and analysis of authentic blood samples from forensic cases. nih.govdrugsandalcohol.iemmu.ac.uk

Recommended Metabolite Biomarkers for Urine Analysis

Due to extensive metabolism, a wider range of metabolites can be detected in urine, making it a valuable matrix for analysis. Recommended urinary biomarkers include:

Hydroxylated metabolites: Several hydroxylated metabolites have been proposed as key urinary biomarkers. researchgate.netnih.gov These include three specific hydroxylated metabolites (M6, M11, and M14). researchgate.netnih.gov

Oxidative deaminated metabolite: One oxidative deaminated metabolite (M15) has also been identified as a suitable urinary biomarker. researchgate.netnih.gov

Dihydrodiol metabolite: The dihydrodiol metabolite (B4), formed on the indazole core, is considered a major urinary biomarker due to its high abundance in urine samples. nih.govdrugsandalcohol.iemmu.ac.ukresearchgate.netmmu.ac.uk

Mono-hydroxylated metabolites: Similar to blood, mono-hydroxylated metabolites on the n-butyl tail (B9) and the indazole ring (B16) are also recommended for urine analysis. nih.govdrugsandalcohol.iemmu.ac.ukresearchgate.netmmu.ac.uk

Studies have identified a panel of four specific urinary metabolite biomarkers that have shown to be effective for diagnosing ADB-BUTINACA consumption. researchgate.netnih.gov

Metabolic Stability Assessment of Candidate Biomarkers

The metabolic stability of potential biomarkers is a critical factor in their selection. Research has shown that ADB-BUTINACA is rapidly metabolized. researchgate.netnih.gov However, several of its metabolites exhibit greater metabolic stability, making them more suitable for detection over a longer period.

Specifically, three major mono-hydroxylated metabolites (M6, M12, and M14) have demonstrated greater metabolic stability compared to the parent compound. researchgate.netresearchgate.netnih.gov This enhanced stability is a key reason for their recommendation as biomarkers. forensicmag.comnus.edu.sg The process of identifying these stable metabolites often involves incubating the parent drug with human liver microsomes or hepatocytes and then assessing the metabolic rate of the resulting metabolites. researchgate.netnih.gov

Comparative Metabolic Studies of ADB-BUTINACA with Other Synthetic Cannabinoids

Comparing the metabolism of ADB-BUTINACA with other synthetic cannabinoids provides valuable context for understanding its biotransformation and for developing broader detection methods.

Studies have compared the metabolic profiles of ADB-BUTINACA with compounds like ADB-4en-PINACA. drugsandalcohol.iemmu.ac.uk While both are tert-leucinamide synthetic cannabinoids, their metabolic pathways can differ. For example, in ADB-4en-PINACA, the dihydrodiol formed on the pentenyl tail is a major metabolite. nih.govdrugsandalcohol.iemmu.ac.uk

In vitro potency assessments have shown that ADB-BUTINACA has a similar potency to ADB-4en-PINACA. drugsandalcohol.iemmu.ac.uk When incubated with human hepatocytes, 21 metabolites of ADB-BUTINACA were identified, with 14 of those also detected in authentic case samples. drugsandalcohol.iemmu.ac.uk

The metabolic pathways of ADB-BUTINACA, primarily involving hydroxylation and dihydrodiol formation, are common among many indazole-3-carboxamide synthetic cannabinoids. nih.gov However, the specific sites of these transformations and the relative abundance of the resulting metabolites can vary significantly between different compounds, highlighting the need for compound-specific biomarker identification. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Identification and Separation

Chromatography is the cornerstone for separating ADB-4-Carboxy-BUTINACA from complex sample matrices and other related compounds prior to detection. The choice between gas and liquid chromatography is dictated by the analyte's physicochemical properties and the analytical goal.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the targeted analysis of synthetic cannabinoids and their metabolites. mdpi.comcaymanchem.com However, due to the polar nature and low volatility of this compound, which contains a carboxylic acid functional group, direct analysis by GC-MS is challenging. To overcome this limitation, a chemical derivatization step is typically required to increase the analyte's volatility and improve its chromatographic behavior. This process often involves methylation or silylation to convert the carboxylic acid into a less polar and more volatile ester or silyl (B83357) ester derivative.

Once derivatized, the compound can be effectively separated on a GC column and detected by the mass spectrometer. GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode, making it suitable for quantitative analysis in forensic casework. who.int

Liquid chromatography-mass spectrometry is the predominant technique for the analysis of this compound and other synthetic cannabinoid metabolites, as it can analyze polar, non-volatile compounds directly from biological fluids without derivatization. nih.govwho.int The use of ultra-high-performance liquid chromatography (UHPLC) provides rapid analysis times and superior chromatographic resolution compared to conventional HPLC. nih.gov

Several LC-MS platforms are employed for comprehensive profiling:

LC-MS/MS: Tandem mass spectrometry, often using a triple quadrupole instrument, is the gold standard for quantification due to its exceptional sensitivity and specificity achieved through multiple reaction monitoring (MRM). This method has been successfully applied to quantify ADB-BUTINACA and its metabolites in various biological samples, including hair and blood. who.int

LC-HRMS: High-resolution mass spectrometry, utilizing technologies like time-of-flight (TOF) or Orbitrap, is invaluable for identifying metabolites. nih.govnih.gov These instruments provide highly accurate mass measurements, which allow for the determination of elemental compositions for the parent ion and its fragments, facilitating the structural elucidation of previously unknown metabolites. Studies using UHPLC-quadrupole electrostatic field orbitrap MS (UHPLC-QE Orbitrap MS) have successfully characterized the metabolic pathways of ADB-BUTINACA, identifying the terminal amide hydrolysis that leads to the formation of this compound. nih.gov The metabolite has been detected and identified in human hepatocytes, urine, blood, kidney, and liver samples using these advanced techniques. nih.govwho.intoup.com

The table below summarizes typical parameters used in LC-MS methods for the analysis of ADB-BUTINACA and its metabolites.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | UHPLC or UPLC | nih.govwho.int |

| Column | Reversed-phase (e.g., C18) | waters.com |

| Mobile Phase A | Aqueous solution with additive (e.g., 0.1% Formic Acid) | nih.govnih.gov |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) | nih.govnih.gov |

| Detection | MS/MS (Triple Quadrupole) or HRMS (QTOF, Orbitrap) | nih.govnih.govwho.int |

| Ionization | Electrospray Ionization (ESI), positive mode | nih.gov |

The primary precursor to this compound is its parent compound, ADB-BUTINACA. nih.gov During metabolism, a variety of isomeric metabolites are often formed, such as those resulting from hydroxylation at different positions on the molecule. nih.govresearchgate.net While this compound itself does not have common positional isomers, its accurate identification and quantification require chromatographic separation from these other structurally similar metabolites.

Distinguishing these isomers is a significant analytical challenge because they often have identical masses and similar fragmentation patterns. Several strategies are employed to resolve them:

Chromatographic Optimization: This involves modifying LC conditions to enhance separation. Using columns with different stationary phase chemistries, such as phenyl-hexyl or fluorophenyl, can provide alternative selectivity compared to standard C18 phases, enabling the resolution of critical isomer pairs. restek.com Fine-tuning the mobile phase gradient and column temperature can further improve separation. restek.com

Advanced Separation Techniques: When chromatographic co-elution cannot be overcome, more advanced techniques are utilized. Two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity by subjecting the sample to two different separation mechanisms. nih.gov Additionally, high-resolution ion mobility spectrometry (HRIM-MS) provides another dimension of separation, distinguishing ions based on their size, shape, and charge (i.e., their collision cross-section), which can effectively resolve isomers that are inseparable by chromatography and mass spectrometry alone. chemrxiv.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are required for the definitive confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of chemical compounds. mdpi.comoup.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atomic connectivity and stereochemistry. NMR has been used to characterize the parent compound, ADB-BUTINACA. who.intcymitquimica.com

A major limitation for applying NMR to metabolites is the difficulty in obtaining the required milligram quantities of pure material from biological samples. nih.gov To address this, researchers have developed methods using microbial models, such as the fungus Cunninghamella elegans, which can produce human-like metabolites in larger quantities. nih.govspringermedizin.de The metabolites can then be isolated and purified for full structural characterization by NMR, providing the definitive evidence needed to confirm their identity. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Each molecule has a unique IR spectrum that serves as a molecular "fingerprint." The technique is often coupled with gas chromatography (GC-FTIR) to analyze components of a mixture as they elute from the GC column. who.intfrontiersin.org

FTIR is particularly valuable as a complementary technique to mass spectrometry because it excels at differentiating between positional isomers that may produce nearly identical mass spectra. caymanchem.comdiva-portal.org While a mass spectrometer might struggle to distinguish between two compounds with the same elemental formula but different functional group positions, their IR spectra are typically distinct. This capability is crucial in the analysis of synthetic cannabinoids, where a wide variety of structurally similar isomers are frequently encountered. caymanchem.comdiva-portal.org

Method Validation and Performance Characteristics

Method validation is a critical process in analytical toxicology to ensure the reliability and accuracy of results. For this compound and its parent compound, validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.net This process involves establishing key performance characteristics to guarantee the method is fit for its intended purpose.

The quantitative analysis of this compound, often as part of a larger panel of synthetic cannabinoids, relies on robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose. nih.govakjournals.comresearchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the analysis of ADB-BUTINACA and its metabolites, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples (e.g., plasma, urine, hair). researchgate.net Methods are validated to ensure no interference from endogenous matrix components or other drugs. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. For instance, a validated UPLC-MS/MS method for ADB-BUTINACA in rat plasma showed accuracy ranging from 92% to 111%. researchgate.netakjournals.com Another study on synthetic cannabinoids in hair, including ADB-BUTINACA, also reported good accuracy. nih.gov

Precision measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and is determined for intra-day and inter-day variability. A UPLC-MS/MS method for ADB-BUTINACA demonstrated intra-day precision below 13% and inter-day precision below 14%. akjournals.com Similarly, a method for analyzing 29 synthetic cannabinoids in hair, including ADB-BUTINACA, proved to have good precision. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against known concentrations. A UPLC-MS/MS method for ADB-BUTINACA in rat plasma established excellent linearity over a concentration range of 1 to 1,000 ng/mL. researchgate.net Another study analyzing synthetic cannabinoids in wastewater, including the ADB-BUTINACA N-butanoic acid metabolite, tested linearity from 0.02 to 20 μg L⁻¹. scribd.com

The Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) are also key parameters. For ADB-BUTINACA in hair, the LOD was reported to be between 0.5 to 5 pg/mg, and the LLOQ ranged from 1 to 10 pg/mg. nih.gov In plasma, the LLOQ for ADB-BUTINACA was 1.0 ng/mL with an LOD of 0.3 ng/mL. researchgate.net A method for the ADB-BUTINACA N-butanoic acid metabolite in wastewater reported an LOD of 0.2 ng/L. scribd.com

Method Validation Parameters for ADB-BUTINACA and its Carboxy Metabolite

| Parameter | Matrix | Analyte | Value/Range | Reference |

|---|---|---|---|---|

| Accuracy | Rat Plasma | ADB-BUTINACA | 92% - 111% | researchgate.netakjournals.com |

| Precision (Inter-day) | Rat Plasma | ADB-BUTINACA | < 14% CV | akjournals.com |

| Linearity | Rat Plasma | ADB-BUTINACA | 1 - 1,000 ng/mL | researchgate.net |

| LLOQ | Hair | ADB-BUTINACA | 1 - 10 pg/mg | nih.gov |

| LOD | Wastewater | ADB-BUTINACA N-butanoic acid metabolite | 0.2 ng/L | scribd.com |

The use of quality control (QC) samples and certified reference materials is fundamental to ensuring the ongoing validity of analytical results. QC samples are prepared at multiple concentrations (low, medium, and high) and are analyzed with each batch of unknown samples to monitor the performance of the method. researchgate.net

Commercially available analytical reference standards for ADB-BUTINACA and its metabolites, such as the N-(4-hydroxybutyl) metabolite, are utilized for the preparation of calibrators and quality control samples. caymanchem.com The availability of these standards is crucial for the development and validation of quantitative methods. caymanchem.comwho.int For novel metabolites where a certified standard may not be available, identification is often tentative, based on high-resolution mass spectrometry data. oup.comnih.gov In some quantitative methods, the standard addition approach has been used, particularly for unusual matrices, to overcome matrix effects and the absence of specific reference materials. researchgate.net

Advancements in Non-Targeted Screening and Retrospective Data Analysis

The rapid emergence of new synthetic cannabinoids necessitates advanced screening techniques. Non-targeted screening using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, allows for the detection of a wide range of compounds, including unforeseen metabolites, without the need for specific reference standards for every compound. nih.gov This approach enables retrospective data analysis, where previously acquired data can be re-examined for the presence of newly identified substances like ADB-BUTINACA. nih.govdiva-portal.org

Retrospective screening of forensic samples has successfully identified ADB-BUTINACA in casework where it was not initially targeted. diva-portal.org This highlights the value of HRMS in tracking the prevalence of new psychoactive substances. diva-portal.org In vitro studies using human liver microsomes or hepatocytes are often conducted to generate metabolites of new synthetic cannabinoids, including ADB-BUTINACA. diva-portal.orgmdpi.com The data from these studies are used to build mass spectral libraries, which are then used in non-targeted and retrospective screening of authentic samples to identify key biomarkers of consumption. diva-portal.orguniklinik-freiburg.de For ADB-BUTINACA, metabolites such as the dihydrodiol and various hydroxylated forms have been proposed as suitable biomarkers for screening in urine and blood. oup.comnih.gov

Forensic and Market Surveillance of Adb Butinaca

Global Emergence and Spatiotemporal Distribution Patterns

The synthetic cannabinoid receptor agonist (SCRA) ADB-BUTINACA, also known as ADB-BINACA, was first identified on the European drug market in Sweden in September 2019. who.intscielo.br The initial documented seizure by government authorities occurred in Sweden in July of the same year. who.int Following its emergence, the compound's presence rapidly expanded internationally.

By 2021, ADB-BUTINACA had been detected in seized products or biological samples in at least 11 countries across multiple continents. These included nations in Europe (Austria, France, Slovenia, Sweden, Switzerland, United Kingdom), Asia (China, Republic of Korea, Singapore), the Russian Federation, and the United States. who.int The majority of these initial reports were made throughout 2020 and 2021. who.int In the Americas, Brazil reported its first detection of ADB-BUTINACA between 2016 and 2020 within a prison in São Paulo, with the first seizure in Rio de Janeiro occurring in 2021. scielo.broas.org The United States' first detection was not until July 2020. caymanchem.com The World Health Organization recommended its placement in Schedule II of the Convention on Psychotropic Substances, a decision adopted by the Commission on Narcotic Drugs in March 2023. ipex.eucndblog.org

Table 1: Timeline of First Documented Detections of ADB-BUTINACA

| Year | Country/Region | Details |

|---|---|---|

| 2019 | Sweden | First documented seizure by authorities in July; first reported on European market in September. who.intscielo.br |

| 2020 | United States | First detected in July. caymanchem.com |

| 2020-2021 | Various | Detected in Austria, China, France, Republic of Korea, Russian Federation, Singapore, Slovenia, Switzerland, and the United Kingdom. who.int |

| 2021 | Brazil | First seizure in Rio de Janeiro; previously detected in São Paulo between 2016-2020. scielo.broas.org |

| 2021 | Scotland | Detected in January in papers seized in prisons. researchgate.net |

Following its initial detection, ADB-BUTINACA's prevalence grew significantly in various regions, particularly within prison populations and as an adulterant in other drug products. In Scotland, between January and June 2021, it became one of the most prevalent SCRAs seized in prisons, with 60.3% of samples testing positive for the substance. who.intresearchgate.netnih.gov This trend of being found on infused papers smuggled into prisons was a common theme. who.intmmu.ac.uk

In Brazil, after its initial detection, the presence of ADB-BUTINACA in seized materials, primarily drug-infused papers, increased throughout 2021, especially in the South and Southeast regions. scielo.br By 2022, it had become one of the major SCRAs seized in prisons in those areas. scielo.br

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has been intensively monitoring ADB-BUTINACA due to its detection in 26 member states. ipex.eu The substance has also been noted for its use in adulterating low-THC cannabis products, a trend reported to the EU Early Warning System since 2019, particularly in Switzerland. europa.eu However, a significant shift occurred following China's class-wide ban on synthetic cannabinoids in July 2021. This action disrupted the supply of many dominant compounds, including ADB-BUTINACA, leading to a decrease in its availability in Europe. europa.eu Despite this, there are indications that production may be shifting to Europe, and a re-emergence of older compounds like ADB-BUTINACA remains a possibility. europa.euresearchgate.net

In the United States, positive identifications in seized materials increased in 2021 and have remained a consistent challenge for forensic chemists. caymanchem.com The Early Warning System of the Americas has also received alerts regarding ADB-BUTINACA from countries like Brazil, highlighting its regional significance. oas.org

Analytical Findings in Seized Materials and Biological Specimens

ADB-BUTINACA has been predominantly identified in seizures of infused papers, often intended for smuggling into controlled environments like prisons. who.intmmu.ac.uk It has also been found in powders and as an adulterant in plant material marketed as cannabis or hemp. who.inteuropa.eu

Forensic laboratories commonly use Gas Chromatography-Mass Spectrometry (GC-MS) for the preliminary identification of ADB-BUTINACA in seized materials, often matching mass spectra to library entries. scielo.brmmu.ac.uk Confirmatory analysis is typically performed using more advanced techniques like ultra-high pressure liquid chromatography coupled to high-resolution accurate mass spectrometry (UHPLC-HRAM-MS). mmu.ac.uk In some cases, where reference standards were unavailable, crystalline material has been extracted directly from seized infused papers to create "seizure-based reference standards" for analytical work. mmu.ac.uk

In the UK, the Home Office's forensic early warning system (FEWS) reported finding ADB-BUTINACA in impregnated paper samples, sometimes in combination with other substances like nicotine (B1678760) and 5F-MDMB-PICA. www.gov.uk In Brazil, analysis of seized papers in Rio de Janeiro prisons in 2021 revealed ADB-BUTINACA in multiple seizures. scielo.br A significant challenge for forensic analysis is the potential co-elution of ADB-BUTINACA with its tail-less precursor, ADB-INACA, during standard GC-MS analysis, which can complicate positive identification and quantification. caymanchem.com

Table 2: Products Containing ADB-BUTINACA Identified in Seizures

| Product Type | Common Locations of Seizure | Other Substances Found in Combination |

|---|---|---|

| Infused Papers | Prisons (Scotland, Brazil, UK) who.intscielo.brwww.gov.uk | Nicotine, 5F-MDMB-PICA, NM-2201 www.gov.uk |

| Herbal Material | General Illicit Market | MDMB-4en-PINACA europa.eu |

| Powders | General Illicit Market | MDMB-BUTINACA gtfch.org |

The detection of ADB-BUTINACA and its metabolites is crucial for forensic toxicology to confirm consumption. Various analytical methods have been developed for its identification and quantification in a range of biological samples.

Urine: In urine, ADB-BUTINACA is extensively metabolized. Key biotransformations include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination. researchgate.net The dihydrodiol metabolite has been identified as a predominant and robust urinary biomarker. researchgate.net Studies have identified numerous metabolites in vitro using human hepatocytes, with many of these also detected in authentic urine samples from forensic cases. researchgate.netnih.gov For routine analysis, monitoring for the dihydrodiol and monohydroxylated metabolites, in both free and glucuronidated forms, is recommended. researchgate.net

Blood: The parent compound, ADB-BUTINACA, along with monohydroxylated metabolites (on the n-butyl tail and the indazole ring), are recommended as biomarkers in blood. nih.gov A fatal case attributed to ADB-BUTINACA monointoxication reported concentrations of approximately 33.2 ng/mL in femoral blood and 101 ng/mL in heart blood. gtfch.org

Hair: Hair analysis is valuable for detecting chronic use. nih.gov Validated methods using gas chromatography–tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of ADB-BUTINACA in hair. acs.orgunito.it One study established a limit of detection (LOD) of 0.024 ng/mg using an immunoassay-based method. acs.org

Organ Tissues: In postmortem investigations, ADB-BUTINACA has been detected in organ tissues. One study successfully detected the compound in liver and kidney samples. researchgate.net

Table 3: Recommended Biomarkers of ADB-BUTINACA Exposure in Biological Matrices

| Biological Matrix | Recommended Biomarkers |

|---|---|

| Urine | Dihydrodiol metabolite, Monohydroxylated metabolites (free and glucuronidated) nih.govresearchgate.net |

| Blood | Parent ADB-BUTINACA, Monohydroxylated metabolites nih.govresearchgate.net |

| Hair | Parent ADB-BUTINACA acs.orgunito.it |

| Organ Tissues (Liver, Kidney) | Parent ADB-BUTINACA, Dihydrodiol and monohydroxylated metabolites researchgate.net |

Implications for Early Warning Systems and Drug Monitoring Programs

The emergence and rapid spread of ADB-BUTINACA underscore the critical role of early warning systems (EWS) and robust drug monitoring programs. Forensic laboratories are at the forefront of these efforts, providing the initial chemical analysis of seized materials that allows for the detection of new psychoactive substances (NPS). cndblog.org

The detection of ADB-BUTINACA across numerous countries in a short period highlights the interconnectedness of global illicit drug markets and the speed at which new substances can proliferate. who.int National and international EWS, such as the EU's system and the Organization of American States' Early Warning System of the Americas (SATA), have been instrumental in tracking its spread and issuing public health alerts. oas.orgipex.eu For instance, the EU EWS has issued alerts related to ADB-BUTINACA, which is subject to intensive monitoring. ipex.eu

Data from these monitoring programs are vital for informing public health responses, law enforcement strategies, and policy decisions, such as the international scheduling of ADB-BUTINACA. ipex.eucndblog.org The continued monitoring of its prevalence, even after supply chain disruptions, is essential, as manufacturing may shift geographically and previously popular substances can re-emerge. europa.eu The ability of these systems to detect fluctuations in the market, including the use of ADB-BUTINACA as an adulterant, is key to mitigating public health risks. europa.eueuropa.eu

Role of Research in Supporting Forensic Toxicology Casework and Public Health Initiatives

Research plays a pivotal role in equipping forensic toxicology laboratories and public health officials with the necessary tools and knowledge to identify and respond to the challenges posed by new psychoactive substances (NPS) like ADB-BUTINACA. The rapid emergence and structural evolution of synthetic cannabinoids necessitate continuous scientific investigation to support forensic casework and inform public health strategies.

A primary challenge in monitoring the use of synthetic cannabinoids is their extensive metabolism in the body, which often renders the parent compound undetectable in biological samples like urine. nus.edu.sg To address this, researchers have focused on identifying the metabolic fate of ADB-BUTINACA. Through in-vitro studies using human liver enzymes and human hepatocytes, scientists have been able to identify numerous metabolites of ADB-BUTINACA. nus.edu.sgdiva-portal.orgrti.org For instance, one study identified 15 new metabolites and proposed four of them as stable urinary metabolite biomarkers for detecting ADB-BUTINACA consumption. nus.edu.sg Another comprehensive study identified 21 metabolites in vitro, with 14 of those being confirmed in authentic forensic case samples. rti.org Such research is crucial for developing reliable analytical methods for toxicological screening and confirming exposure to the substance. nih.govoup.com

Key research findings have led to recommendations for specific biomarkers for different biological matrices. For blood samples, the parent drug along with metabolites resulting from mono-hydroxylation on the n-butyl tail and the indazole ring are suggested as reliable indicators. rti.org For urine, metabolites formed through dihydrodiol formation on the indazole core, as well as mono-hydroxylated metabolites, are considered suitable biomarkers. rti.org The identification of these specific metabolites allows forensic laboratories to update their targeted screening methods, ensuring that ADB-BUTINACA use can be detected even when the parent compound is no longer present. diva-portal.orgnih.gov

Furthermore, research has been instrumental in refining analytical techniques to differentiate ADB-BUTINACA from its synthetic precursors and analogs. A significant challenge for forensic chemists is the coelution of ADB-BUTINACA with its precursor, ADB-INACA, in traditional gas chromatography-mass spectrometry (GC-MS) analysis, which can lead to misinterpretation of data. caymanchem.com To resolve this, a new and improved GC method that provides baseline separation of the two compounds has been developed, aiding in the positive identification of the DEA Schedule I substance. caymanchem.com

The data generated from these research efforts directly supports public health initiatives by providing a clearer picture of the prevalence of ADB-BUTINACA use. For example, the detection of ADB-BUTINACA in an increasing number of forensic toxicology cases in countries like Sweden and in seized materials in Scottish prisons highlights its growing presence in the illicit drug market. rti.orgresearchgate.net This information is vital for public health agencies to issue alerts, develop harm reduction strategies, and inform policy decisions regarding the control of these substances.

Table 1: Recommended Biomarkers for ADB-BUTINACA Detection

| Biological Matrix | Recommended Biomarkers | Research Finding Source(s) |

|---|---|---|

| Blood | Parent ADB-BUTINACA | rti.org |

| Metabolite B9 (mono-hydroxylation on the n-butyl tail) | rti.org | |

| Metabolite B16 (mono-hydroxylation on the indazole ring) | rti.org | |

| Urine | Metabolite B4 (dihydrodiol formation on the indazole core) | rti.org |

| Metabolite B9 (mono-hydroxylation on the n-butyl tail) | rti.org | |

| Metabolite B16 (mono-hydroxylation on the indazole ring) | rti.org | |

| Dihydrodiol metabolite | who.int |

Analysis of Illicit Drug Market Adaptation to Regulatory Frameworks

The illicit drug market, particularly for synthetic cannabinoids, is characterized by its dynamic adaptation to regulatory controls. The emergence and prevalence of ADB-BUTINACA is a direct consequence of this adaptive process, as clandestine laboratories continuously modify chemical structures to circumvent national and international bans. nus.edu.sg

Historically, as early generations of synthetic cannabinoids like JWH-018 were placed under legislative control, manufacturers introduced new analogs to stay ahead of the law. nih.gov This trend has continued, with the market for new psychoactive substances (NPS) showing remarkable resilience. While there has been a general decrease in the number of new synthetic cannabinoids reported annually since 2015, the market remains diverse and regionally variable. unodc.org

The scheduling of entire classes of compounds, such as the generic ban on synthetic cannabinoid receptor agonists (SCRAs) in China in 2021, has had a significant impact on the market. nih.gov However, this has not eradicated the problem but rather shifted the landscape. Following these controls, new structural scaffolds have emerged, including compounds with novel tail substituents or those lacking a "tail" moiety altogether, such as ADB-INACA, the precursor to ADB-BUTINACA. nih.govcaymanchem.com The detection of brominated analogs like ADB-5'Br-BUTINACA further illustrates the chemical innovation employed to evade regulations. nih.gov

Despite being covered by the Chinese analog ban, ADB-BUTINACA has continued to be detected on the illicit market, indicating that production may have shifted to other regions or that stockpiles remain in circulation. researchgate.net First detected in Europe in 2019, ADB-BUTINACA was subsequently identified in numerous countries, including the United States, and became one of the most prevalent SCRAs seized in Scottish prisons in 2021. rti.orgwho.int This demonstrates the rapid global spread of new compounds following their introduction.

The response to the proliferation of ADB-BUTINACA has included efforts to place it under national and international control. For example, in the Netherlands, the sale and possession of ADB-BUTINACA were prohibited from April 16, 2024, following a risk assessment by the World Health Organization and a vote by the UN Commission on Narcotic Drugs. lekkergaan.nllekkergaan.nl Such scheduling actions are a critical component of the response, but the market often adapts quickly. The emergence of semi-synthetic cannabinoids like HHC, synthesized from legally available cannabidiol (B1668261) (CBD), may signal the next major shift in the market for cannabis alternatives. europa.eu This constant evolution underscores the challenge for regulatory bodies to keep pace with the innovations of illicit drug manufacturers.

Table 2: Timeline of ADB-BUTINACA Detection and Regulation

| Date | Event | Location/Jurisdiction | Significance | Source(s) |

|---|---|---|---|---|

| July 2019 | First documented detection of ADB-BUTINACA | Sweden | Marks the emergence of the compound on the European drug market. | who.int |

| 2020 | Detected in routine forensic toxicology casework | Sweden | Indicates growing use and integration into the local illicit market. | diva-portal.org |

| Jan 2021 | Detected in SCRA-infused papers seized in prisons | Scotland | Highlights a specific method of use and its prevalence in a controlled environment. | rti.orgresearchgate.net |

| 2021 | China implements a generic ban on SCRA analogs | China | A major regulatory action impacting the global supply chain of synthetic cannabinoids. | nih.gov |

| 2021 | Detected in 118 drug reports | USA | Shows significant prevalence in the United States. | oup.com |

| Mar 15, 2023 | UN Commission on Narcotic Drugs votes for international control | International | A key step towards global scheduling of the substance. | lekkergaan.nllekkergaan.nl |

| Apr 16, 2024 | Sale and possession prohibited | Netherlands | An example of a national regulatory response to the identified public health risks. | lekkergaan.nllekkergaan.nl |

Q & A

Q. What are the key analytical techniques for confirming the identity and purity of ADB-4-Carboxy-BUTINACA in synthetic workflows?

To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) to match spectral data with reference standards. Purity should be assessed via reverse-phase liquid chromatography (HPLC/UV or LC-MS) with a certified reference material. For novel analogs, elemental analysis and X-ray crystallography may supplement structural confirmation. Ensure characterization protocols align with guidelines for new compound validation, including ≥95% purity thresholds for pharmacological studies .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Begin with a stepwise synthesis plan: (1) Prepare the indazole-3-carboxamide core via condensation of 1-butyl-1H-indazole-3-carboxylic acid with tert-leucine derivatives. (2) Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design of experiments (DoE) to maximize yield. (3) Include purification steps (e.g., column chromatography, recrystallization) with detailed solvent ratios and gradients. Document all parameters (e.g., stoichiometry, reaction times) in supplementary materials to enable replication. Validate intermediates at each stage via thin-layer chromatography (TLC) and spectroscopic methods .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported receptor binding affinities of this compound?

Conflicting affinity data (e.g., CB1 vs. CB2 receptor Ki values) may arise from assay variability (e.g., radioligand choice, cell lines). To address this:

- Standardize assays using the same receptor preparation (e.g., HEK293 cells expressing human CB1/CB2).

- Employ orthogonal methods (e.g., β-arrestin recruitment, cAMP inhibition) to confirm functional activity.

- Conduct meta-analyses comparing studies under consistent conditions (pH, temperature, buffer composition) and apply statistical tests (e.g., ANOVA) to identify outliers .

Q. How should dose-response experiments for this compound’s metabolic stability in hepatocyte models be structured?

- Design: Use primary human hepatocytes (3 donors minimum) incubated with 1–100 μM compound over 0–120 minutes. Include controls (e.g., cyclosporine A for CYP3A4 inhibition).

- Analysis: Quantify parent compound and metabolites via LC-HRMS/MS. Calculate half-life (t½) using non-compartmental analysis.

- Validation: Assess inter-day variability (<15% RSD) and limit of quantification (LOQ ≤1 ng/mL). Cross-validate with recombinant CYP isoforms to identify major metabolic pathways .

Q. What strategies improve the reliability of in vivo pharmacokinetic studies for this compound?

- Sampling: Collect plasma/tissue at ≥6 time points (e.g., 5 min to 24 h post-dose) in triplicate. Use serial sampling in large-animal models to reduce inter-individual variability.

- Bioanalysis: Employ stable isotope-labeled internal standards (e.g., d₃-ADB-4-Carboxy-BUTINACA) to correct for matrix effects. Validate assays per FDA guidelines (accuracy 85–115%, precision ≤15% CV).

- Data Interpretation: Apply pharmacokinetic modeling (e.g., WinNonlin) to estimate AUC, Cmax, and clearance. Compare results across species using allometric scaling .

Data Analysis & Interpretation

Q. How can researchers statistically evaluate the correlation between this compound’s structural modifications and receptor selectivity?

Use multivariate regression to correlate substituent properties (e.g., lipophilicity, steric bulk) with binding data. For example:

Q. What criteria should guide the inclusion/exclusion of outlier data in potency studies?

Apply Grubbs’ test (α=0.05) to identify statistical outliers. Investigate technical causes (e.g., pipetting errors, instrument drift). Retain biological outliers (e.g., atypical metabolic clearance in a subset of samples) but report them separately. Justify exclusions transparently in supplementary materials to avoid bias .

Experimental Design & Validation

Q. What controls are essential for assessing this compound’s cytotoxicity in neuronal cell lines?

- Negative controls: Untreated cells + vehicle (e.g., DMSO ≤0.1%).

- Positive controls: Staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption).

- Assay controls: Include a plate-wide background correction (e.g., media-only wells). Use multiplex assays (e.g., ATP content + LDH release) to differentiate cytostatic vs. cytotoxic effects. Normalize data to cell count via Hoechst 33342 staining .

Q. How can researchers validate the specificity of immunoassays for detecting this compound metabolites?

- Cross-reactivity testing: Screen against 20+ structurally related cannabinoids (e.g., ADB-BUTINACA, MDMB-4en-PINACA) at 10x expected concentrations.

- Parallel analysis: Compare immunoassay results with LC-MS/MS data from the same samples. Require ≥90% concordance for validation.

- Spike-and-recovery: Add known metabolite concentrations to pooled matrix (e.g., urine). Acceptable recovery: 80–120% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.